Ethyl 2-isocyano-3-methylbutanoate
Overview
Description
Ethyl 2-isocyano-3-methylbutanoate is an organic compound with the empirical formula C8H13NO3 and a molecular weight of 171.19 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of Ethyl 2-isocyano-3-methylbutanoate isO=C(OCC)C(C(C)C)N=C=O
. This provides a text-based representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 2-isocyano-3-methylbutanoate is a solid substance . Its empirical formula is C8H13NO3 and it has a molecular weight of 171.19 .Scientific Research Applications
Chemical and Sensory Characteristics in Wines :
- Ethyl 2-hydroxy-3-methylbutanoate, closely related to Ethyl 2-isocyano-3-methylbutanoate, has been identified as a potential marker of lactic acid bacteria esterase activity in wines. It predominantly exists as the R enantiomer in red and white wines. This compound, however, does not contribute significantly to the fruity aroma of red wine (Gammacurta et al., 2018).
Biosynthesis in Fruits :
- In the context of fruit aroma, 2-methylbutanoate esters, such as ethyl 2-methylbutanoate, are key contributors. Studies involving Red Delicious and Granny Smith apples have explored the biosynthetic origins and interconversions of these esters, revealing significant differences in products and product distributions between the two apple cultivars (Rowan et al., 1996).
Metabolism in Apple Fruits :
- The metabolism of related compounds like ethyl tiglate in apple fruits leads to the formation of small amounts of (R)-ethyl 2-methylbutanoate. This research sheds light on the natural metabolic pathways in apples that contribute to their characteristic aromas (Hauck et al., 2000).
Enantiomeric Distribution and Sensory Impact :
- The enantiomers of ethyl 2-methylbutanoate have been studied for their distribution and sensory impact in wines. The S-enantiomeric form is almost exclusively present in commercial red wines and contributes to black-berry-fruit descriptors (Lytra et al., 2014).
Synthesis Processes :
- Ethyl 2-(Diethoxyphosphoryl)-3-Methylbutanoate, a compound structurally similar to Ethyl 2-isocyano-3-methylbutanoate, has been synthesized via the Arbuzov reaction, showcasing chemical processes and syntheses involving such molecules (C. Nhu, 2013).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-isocyano-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5-11-8(10)7(9-4)6(2)3/h6-7H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZYSHYRUGMEES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-isocyano-3-methylbutanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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